molecular formula C26H26N2O5S B11231697 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231697
M. Wt: 478.6 g/mol
InChI Key: QBHXMHKSFUOHLH-UHFFFAOYSA-N
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Description

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including polymer science, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Ring: This is usually achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a prop-2-en-1-yloxy group through etherification reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yloxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.

Scientific Research Applications

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of the target compound.

    3-Fluoro-4-methylbenzenesulfonyl Chloride: Another sulfonyl chloride with similar reactivity.

    2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl Chloride: A structurally related compound with different functional groups.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-(3-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H26N2O5S/c1-4-14-32-21-7-5-6-20(16-21)27-26(29)25-17-28(23-13-10-19(3)15-24(23)33-25)34(30,31)22-11-8-18(2)9-12-22/h4-13,15-16,25H,1,14,17H2,2-3H3,(H,27,29)

InChI Key

QBHXMHKSFUOHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC(=CC=C4)OCC=C

Origin of Product

United States

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